molecular formula C10H11Cl2N3 B2360592 [3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride CAS No. 1431964-16-7

[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride

Cat. No.: B2360592
CAS No.: 1431964-16-7
M. Wt: 244.12
InChI Key: NUZQJHCGLMVJMW-UHFFFAOYSA-N
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Description

[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride typically involves the reaction of 3-chloroaniline with 4-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C11H12ClN3
  • Molecular Weight : 223.69 g/mol
  • SMILES Notation : Clc1cc(c(c1)N)c2cn[nH]c2C

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable antimicrobial properties. A study demonstrated that similar pyrazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

Compound IDMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
5a0.300.35Bacteriostatic
100.150.20Bactericidal

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with findings suggesting that they can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound IDCell LineIC50 (μg/mL)Reference Drug IC50 (μg/mL)
47MCF-72.3Doxorubicin (3.23)
48HCT-1161.9Doxorubicin (3.23)

The biological activity of this compound is attributed to its ability to interact with various molecular targets within microbial and cancer cells:

  • DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27–31.64 μM .
  • Antibiofilm Formation : These compounds also demonstrate significant antibiofilm activity against Staphylococcus aureus, reducing biofilm formation more effectively than standard antibiotics like Ciprofloxacin .
  • Cell Cycle Arrest : In cancer cells, pyrazole derivatives can induce cell cycle arrest at specific phases, leading to apoptosis .

Study on Antimicrobial Properties

A recent study focused on the synthesis and evaluation of a series of thiazol-4-one/thiophene-bearing pyrazole derivatives revealed that these compounds exhibited potent antimicrobial activities and were effective against resistant strains of bacteria . The study highlighted the importance of modifying the pyrazole structure to enhance biological efficacy.

Study on Anticancer Effects

Another investigation into the anticancer effects of pyrazole derivatives reported that certain compounds led to a significant reduction in cell viability in MCF-7 and HCT-116 cell lines, showcasing their potential as therapeutic agents in oncology . The study emphasized the need for further research into structural modifications to improve potency and selectivity.

Properties

IUPAC Name

3-chloro-2-(4-methylpyrazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-7-5-13-14(6-7)10-8(11)3-2-4-9(10)12;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZQJHCGLMVJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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